molecular formula C13H17NO5S B11771324 (2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid

(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11771324
M. Wt: 299.34 g/mol
InChI Key: LZYQCYSHBONTGC-LESKNEHBSA-N
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Description

(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid is a compound that features a thiazolidine ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

(2R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8?,12-/m1/s1

InChI Key

LZYQCYSHBONTGC-LESKNEHBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2NC(CS2)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O

Origin of Product

United States

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